molecular formula C14H16N2O3 B13311700 6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13311700
M. Wt: 260.29 g/mol
InChI Key: RTUHFYGVAFPFKQ-UHFFFAOYSA-N
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Description

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with piperidine-4-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to promote cyclization.

Industrial Production Methods

For large-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Industrial methods also focus on the purification of the final product using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated benzoxazine derivatives.

Scientific Research Applications

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives.

    Benzoxazine derivatives: Compounds such as 2H-1,4-benzoxazin-3-one and its substituted analogs.

Uniqueness

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its fused ring structure, which imparts specific chemical and biological properties. The combination of the benzoxazine and piperidine rings allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

6-(piperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H16N2O3/c17-13-8-19-12-2-1-10(7-11(12)16-13)14(18)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2,(H,16,17)

InChI Key

RTUHFYGVAFPFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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